N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide - 2034380-85-1

N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide

Catalog Number: EVT-3105806
CAS Number: 2034380-85-1
Molecular Formula: C17H16BrNO3S
Molecular Weight: 394.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This newly synthesized molecule contains a propan-2-yl amine linker connecting a 3,4-dimethoxyphenyl group to a 2-chloro-2-phenylacetamide moiety. Studies revealed that it induces muscle relaxation in isolated smooth muscles by blocking Ca2+ influx through potential-dependent membrane Ca2+ channels and activating a cAMP-dependent signal cascade [].

Compound Description: This series of compounds consists of a benzofuran core linked to a substituted phenyl ring via a propenone bridge. The benzofuran moiety is further substituted with a 4-N-alkyl-piperazine group. These derivatives were synthesized and evaluated for their antibacterial activity. The study revealed that while N-alkyl piperazine benzofuran derivatives exhibited good activity, their corresponding chalcone derivatives showed enhanced antibacterial activity [].

Compound Description: This compound, (S)-RS4690, is an enantiomer that acts as a Dishevelled 1 (DVL1) inhibitor. It exhibits an EC50 of 0.49 ± 0.11 μM against DVL1 and inhibits the growth of HCT116 cells with an EC50 of 7.1 ± 0.6 μM []. It works by impeding the binding of DVL1 to Frizzled receptors, disrupting the WNT pathway, and showing potential as a therapeutic agent against WNT-dependent colon cancer.

Compound Description: BMS-566419 represents a novel and potent acridone-based inosine monophosphate dehydrogenase (IMPDH) inhibitor []. This compound was investigated for its potential to treat transplant rejection due to its ability to inhibit IMPDH, similar to the clinically used mycophenolate mofetil (MMF). It is believed that BMS-566419 may have a reduced risk of gastrointestinal toxicity compared to MMF.

Compound Description: This compound is a potential drug candidate designed to possess antihypertensive, antioxidant, and beta-adrenolytic activities []. Its structure features a benzofuran moiety connected to a piperazinium ring through an ethyl chain. The piperazinium ring is further substituted with a 4-fluorophenyl group.

Compound Description: This group of compounds consists of a benzofuran core linked to a quinoline ring system via a carbohydrazide bridge. The quinoline is further substituted with an indol-3-ylidene group. These molecules were synthesized and investigated for their antimicrobial and antitubercular activities. The study showed promising results, particularly compound 2a, which displayed good antitubercular activity [].

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design []. It exhibits favorable metabolic stability, solubility, and pharmacokinetic properties, making it suitable for various administration routes. HTL22562 is a promising clinical candidate for the acute treatment of migraines.

Compound Description: These synthetic cannabinoid receptor agonists (SCRAs) are based on the structure of QMPSB and have been identified on seized plant material []. They are structurally similar, with QMMSB containing a morpholine-4-sulfonyl group and QMiPSB containing a propan-2-yl sulfamoyl group. Both compounds undergo significant ester hydrolysis in vitro, producing carboxylic acid metabolites. These metabolites, along with their glucuronides, are considered suitable targets for toxicological screenings.

Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist with potential antidepressant and anxiolytic properties []. This compound is primarily metabolized through hydroxylation of the benzene ring. Its in vitro studies suggest it is a high-clearance agent.

Compound Description: This series of compounds features a benzofuran ring linked to a piperazine ring via a methyl bridge. The piperazine ring can be further substituted with different groups. The LINS01 series was developed as antagonists for histamine H3 and H4 receptors. Within this series, LINS01004 showed the highest affinity for H3R, while LINS01007 demonstrated moderate affinity for H4R []. In vivo studies suggest these compounds have anti-inflammatory potential.

Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors (GISTs) []. It demonstrates strong inhibition of mutant KIT-driven cell growth while maintaining selectivity over KDR. AZD3229 exhibits favorable pharmacokinetic properties and efficacy in preclinical models, making it a promising candidate for GIST treatment.

Compound Description: This series of compounds comprises a benzofuran core linked to a pyrazole ring, which is further connected to a substituted thiazolidin-4-one ring via a carboxamide bridge. These derivatives were synthesized and screened for their in vitro antibacterial activity. The results showed that some of these compounds exhibited good to moderate inhibitory effects against a panel of Gram-positive and Gram-negative bacteria [].

Compound Description: These compounds are considered valuable intermediates in synthesizing modified carbohydrate analogues, a class of compounds with potential applications in drug development. They are synthesized from 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol through reactions with various aldehydes or ketones. The flexibility in introducing different substituents at a late stage in the synthetic route makes these compounds particularly useful for exploring a diverse range of carbohydrate analogues [].

Compound Description: This compound is an analogue of the antibiotic sparsomycin. It features a chiral sulfur atom and a chiral carbon atom in specific configurations. The crystal structure reveals chains formed through O—H⋯O and C—H⋯O hydrogen bonds [].

Compound Description: This group of compounds, characterized by a benzofuran ring linked to a 1,2,4-triazole ring through a ketoxime ether amide bridge, exhibits potential for anticancer drug development []. The benzofuran and triazole rings can be further substituted with a range of groups, allowing for the exploration of diverse chemical space and potential optimization of pharmacological properties.

Compound Description: These newly synthesized pyrazole-based carbohydrazone derivatives feature a benzofuran core linked to a pyrazole ring, which is further connected to a substituted benzylidene group through a carbohydrazide bridge []. These derivatives have shown promising antibacterial activity in vitro, particularly compound 3e, which displayed good to moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents.

20. N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (ABBF) []Compound Description: ABBF is a novel α7 nicotinic acetylcholine receptor (nAChR) agonist that demonstrates cognitive-enhancing effects in rodent models []. It exhibits high selectivity for α7 nAChR and shows efficacy in improving social recognition memory, working memory, and object recognition memory. Importantly, ABBF displays a reduced abuse liability compared to nicotine, making it a promising candidate for treating cognitive deficits.

Properties

CAS Number

2034380-85-1

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzenesulfonamide

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.28

InChI

InChI=1S/C17H16BrNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3

InChI Key

WRCNYFLSVYAMME-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.